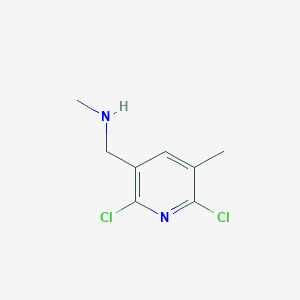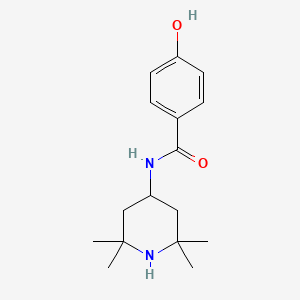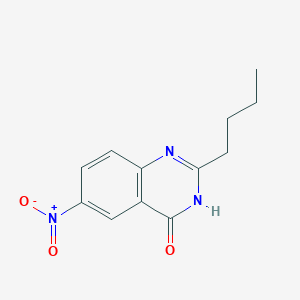
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups
Métodos De Preparación
The synthesis of 1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-5-methylpyridine.
Reaction Conditions: The compound is synthesized through a series of reactions, including nucleophilic substitution and methylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may result in various substituted analogs.
Aplicaciones Científicas De Investigación
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to study the effects of specific chemical modifications on biological systems. It can serve as a probe to investigate molecular interactions and pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its activity against various biological targets to develop new drugs.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies are conducted to elucidate the precise molecular interactions and pathways involved.
Comparación Con Compuestos Similares
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
2,6-Dichloro-3-chloromethyl-5-bromomethylpyridine: This compound shares a similar pyridine ring structure but differs in the substitution pattern.
1-(2,6-dichloro-5-methylpyridin-3-yl)prop-2-en-1-ol: This compound has a similar core structure but includes different functional groups.
1-(2,6-dichloro-5-methylpyridin-3-yl)butan-1-ol: Another related compound with variations in the side chain.
Propiedades
Fórmula molecular |
C8H10Cl2N2 |
|---|---|
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H10Cl2N2/c1-5-3-6(4-11-2)8(10)12-7(5)9/h3,11H,4H2,1-2H3 |
Clave InChI |
AZOYOTYMYGHYKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1Cl)Cl)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)


![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)







![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)

